molecular formula C17H15NO3 B5039173 2-(allyloxy)-N-benzoylbenzamide

2-(allyloxy)-N-benzoylbenzamide

Cat. No. B5039173
M. Wt: 281.30 g/mol
InChI Key: PKSKZOJQCQIDIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allyloxy)-N-benzoylbenzamide, also known as ABBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ABBA is a white crystalline solid with a molecular weight of 315.33 g/mol. In

Mechanism of Action

The mechanism of action of 2-(allyloxy)-N-benzoylbenzamide is not fully understood. However, it has been suggested that 2-(allyloxy)-N-benzoylbenzamide may exert its antitumor effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-(allyloxy)-N-benzoylbenzamide has also been found to induce apoptosis, or programmed cell death, in tumor cells.
Biochemical and Physiological Effects:
2-(allyloxy)-N-benzoylbenzamide has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has been suggested that 2-(allyloxy)-N-benzoylbenzamide may exert these effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. 2-(allyloxy)-N-benzoylbenzamide has also been found to reduce the levels of oxidative stress markers in animal models.

Advantages and Limitations for Lab Experiments

2-(allyloxy)-N-benzoylbenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(allyloxy)-N-benzoylbenzamide has also been found to exhibit low toxicity in animal models. However, there are some limitations to the use of 2-(allyloxy)-N-benzoylbenzamide in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to determine its potential side effects and toxicity in humans.

Future Directions

There are several potential future directions for research on 2-(allyloxy)-N-benzoylbenzamide. One area of interest is the development of 2-(allyloxy)-N-benzoylbenzamide-based photodynamic therapy for the treatment of cancer. Another potential area of research is the use of 2-(allyloxy)-N-benzoylbenzamide as an anti-inflammatory and analgesic agent. Further studies are also needed to determine the potential side effects and toxicity of 2-(allyloxy)-N-benzoylbenzamide in humans. Additionally, the development of novel synthetic methods for 2-(allyloxy)-N-benzoylbenzamide may lead to the discovery of new analogs with improved properties.

Synthesis Methods

The synthesis of 2-(allyloxy)-N-benzoylbenzamide involves the reaction of 2-aminobenzamide with allyl bromide and benzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2-(allyloxy)-N-benzoylbenzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. 2-(allyloxy)-N-benzoylbenzamide has also been studied for its potential use as a photodynamic therapy agent for the treatment of cancer.

properties

IUPAC Name

N-benzoyl-2-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-12-21-15-11-7-6-10-14(15)17(20)18-16(19)13-8-4-3-5-9-13/h2-11H,1,12H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSKZOJQCQIDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6177195

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